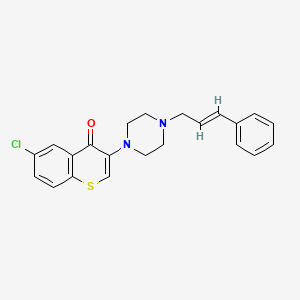

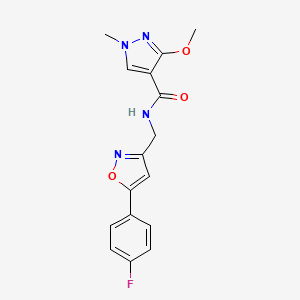

(E)-6-chloro-3-(4-cinnamylpiperazin-1-yl)-4H-thiochromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of cinnamylpiperazine . Cinnamylpiperazines are a class of compounds that have been studied for their potential pharmacological properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar cinnamylpiperazine derivatives have been synthesized in a three-step process starting from commercially available piperazine .Aplicaciones Científicas De Investigación

Biodistribution Studies for Anti-Chagas Agent

A study by Rodríguez et al. (2017) on a structurally related compound, focusing on its biodistribution, revealed its potential as an anti-Chagas agent. The research developed a BODIPY-fluorophore-based probe for in vivo tracing to establish future administration routes and regimens for treating Chagas disease. This study exemplifies the importance of understanding how drugs distribute within the body to optimize their therapeutic effects (Rodríguez et al., 2017).

Stereoselective Synthesis

Shivprakash and Reddy (2014) demonstrated the stereoselective synthesis of cinnamylpiperazine derivatives, including (Z)-1-benzhydryl-4-cinnamylpiperazines, through the Wittig Reaction. This synthesis method is crucial for creating compounds with specific configurations, which can significantly impact their biological activity and pharmacological properties (Shivprakash & Reddy, 2014).

Positive Inotropic Activity

A study by Wu et al. (2012) synthesized a series of compounds, including (E)‐2‐(4‐cinnamylpiperazin‐1‐yl)‐N‐(1‐substituted‐4,5‐dihydro‐[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)acetamides, to evaluate their positive inotropic activity. This research highlights the potential therapeutic applications of such compounds in treating cardiovascular diseases by improving heart contractility (Wu et al., 2012).

Drug Metabolism Studies

Morishita, Baba, and Nagase (1978) utilized an ion cluster technique for the detection of urinary metabolites of a similar compound, 1-butyryl-4-cinnamylpiperazine. This study underscores the significance of understanding drug metabolism for improving drug design and safety profiles (Morishita et al., 1978).

Conformational Study on Opioid Receptors

Toma et al. (1992) conducted a molecular mechanics and 1H NMR conformational study on compounds including 3-trans-cinnanyl-8-propionyl-3,8-diazabicyclo[3,2,1]octane, highlighting their activity on opioid receptors. This research contributes to our understanding of how structural conformations affect the interaction with biological targets, such as opioid receptors, potentially leading to the development of new pain management therapies (Toma et al., 1992).

Propiedades

IUPAC Name |

6-chloro-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]thiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2OS/c23-18-8-9-21-19(15-18)22(26)20(16-27-21)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDTQOMBWIPQBCW-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC=CC2=CC=CC=C2)C3=CSC4=C(C3=O)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=CSC4=C(C3=O)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(pyridin-2-ylmethyl)thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2713900.png)

![2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetic Acid](/img/structure/B2713901.png)

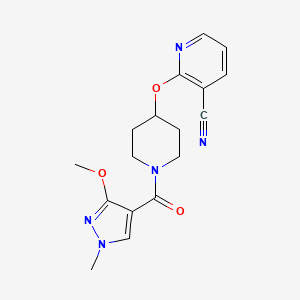

![2-[[1-(1-Methyl-6-oxopyridazine-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2713911.png)

![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2713917.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-butylphenyl)acetamide](/img/structure/B2713923.png)